molecular formula C12H11F3N2O3 B13880441 (4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate CAS No. 1360616-38-1

(4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate

Cat. No.: B13880441
CAS No.: 1360616-38-1
M. Wt: 288.22 g/mol
InChI Key: QJKSTUBRLIXAIW-UHFFFAOYSA-N
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Description

(4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate is a compound that contains a phenyl ring with an oxazol ring attached to it, connected to a methanamine group. It also includes a trifluoroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate typically involves the formation of the oxazol ring followed by the attachment of the phenyl and methanamine groups. One common method for synthesizing oxazoles involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions . Another approach involves the use of magnetic nanocatalysts, which offer high stability and easy separation from reaction mixtures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems, such as magnetic nanocatalysts, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The phenyl ring and methanamine group can undergo substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, iron oxide magnetic nanoparticles (Fe3O4 MNPs) can be used as a magnetically reusable catalyst for the preparation of functionalized oxazoles .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxazole derivatives with varying biological activities .

Mechanism of Action

The mechanism of action of (4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate include other oxazole derivatives and heterocyclic compounds such as thiazoles and benzoxazoles .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses .

Properties

CAS No.

1360616-38-1

Molecular Formula

C12H11F3N2O3

Molecular Weight

288.22 g/mol

IUPAC Name

[4-(1,3-oxazol-5-yl)phenyl]methanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H10N2O.C2HF3O2/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10;3-2(4,5)1(6)7/h1-4,6-7H,5,11H2;(H,6,7)

InChI Key

QJKSTUBRLIXAIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C2=CN=CO2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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